molecular formula C6H7NO B072547 3-Hydroxy-4-methylpyridine CAS No. 1121-19-3

3-Hydroxy-4-methylpyridine

Cat. No.: B072547
CAS No.: 1121-19-3
M. Wt: 109.13 g/mol
InChI Key: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylpyridine: is an organic compound with the molecular formula C6H7NO . It is also known by other names such as This compound and 4-Methyl-3-pyridinol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a hydroxyl group at the third position and a methyl group at the fourth position on the pyridine ring gives it unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that pyridinols, a group to which 4-Methylpyridin-3-ol belongs, can react as ambident nucleophiles . This means they can react at both the oxygen and the nitrogen atoms, leading to a variety of products . This property could potentially allow 4-Methylpyridin-3-ol to interact with a range of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Some studies suggest that related compounds may have antioxidant effects . If 4-Methylpyridin-3-ol shares this property, it could potentially influence cell function by protecting cells from oxidative damage. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methylpyridine can be synthesized through various methods. One common method involves the nitration of this compound using fuming nitric acid in the presence of sulfuric acid at low temperatures . The reaction is carried out by adding fuming nitric acid dropwise to a cold solution of this compound in concentrated sulfuric acid, maintaining the temperature below 10°C. The mixture is then stirred at 10-20°C for two hours, followed by neutralization and extraction.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylpyridine involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrogen atom can act as a nucleophile. These interactions can influence various biochemical pathways, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

  • Pyridin-2-ol
  • Pyridin-3-ol
  • Pyridin-4-ol

Comparison:

Uniqueness of 3-Hydroxy-4-methylpyridine: this compound is unique due to the presence of both a hydroxyl and a methyl group on the pyridine ring, which influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZXMYWGIJYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376563
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-19-3
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridin-3-ol
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Synthesis routes and methods

Procedure details

(S)-1-t-Butoxycarbonyl-2-pyrrolidinemethanol (590 mg, 2.94 mmol), 4-methyl-3-pyridinol (320 mg, 2.94 mmol), DEAD (509 uL, 3.23 mmol) and PPh3 (848 mg, 3.23 mmol) in THF (100 mL) were allowed to react as described in Example 2a. Solvent was removed, and the residue was chromatographed with CHCl3 /MeOH (10:1) to provide 1.8 g of the crude mixture. This material was immediately treated with trifluoroacetic acid (2.0 mL) at room temperature for 3 hours, and excess trifluoroacetic acid was removed under reduced pressure. Water (3 mL) and EtOAc (20 mL) were added, and the mixture was stirred for 5 minutes. The organic layer was decanted, and the residue washed with EtOAc (3×10 mL). The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography on silica gel eluting with CHCl3 /MeOH/NH4OH (10:1:0.02 and 10:1.5:0.1) to provide 52 mg (14% yield from 4-methyl-3-pyridinol) of the title compound. TLC Rf 0.18 (10:1:0.02 CHCl3 /MeOH/NH40H). MS (DCI/NH3) m/e 193 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.16 (s, 1H, ArH), 8.12 (d, J=6.9 Hz, 1H, ArH), 7.07 (d, J=6.9 Hz, 1H, ArH), 4.12-4.00 (m, 2H, OCH2), 3.75-3.63 (m, 1H, NCH), 3.18-3.02 (m, 2H, NCH2), 2.24 (s, 3H, NCH3), 2.08-1.64 (m, 4H, 2CH2).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
509 μL
Type
reactant
Reaction Step Three
Name
Quantity
848 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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